![molecular formula C7H3Cl2FO2 B3099066 3,4-Dichloro-2-fluorobenzoic acid CAS No. 1349715-68-9](/img/structure/B3099066.png)
3,4-Dichloro-2-fluorobenzoic acid
Overview
Description
3,4-Dichloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a derivative of benzoic acid, which is characterized by the presence of chlorine and fluorine atoms on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C7H3Cl2FO2 . It consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Scientific Research Applications
Continuous-Flow Synthesis
- Continuous-flow processes have been developed for the efficient synthesis of pharmaceutical intermediates, using rapid and strong activation of carboxylic acids, including 3,4-dichloro-2-fluorobenzoic acid derivatives. These methods offer advantages such as reduced raw material consumption, higher yields, shorter reaction times, and improved safety and environmental friendliness compared to traditional batch processes (Guo, Yu, & Su, 2020).
Antibacterial Agents
- New fluorine-containing thiadiazolotriazinones, synthesized using this compound, have shown potential as antibacterial agents. The fluorine atom's presence in the benzoic acid moiety contributes to the biological activity of these compounds, highlighting the importance of halogenated benzoic acids in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
- 3-Chloro-4-fluorobenzoylthiourea, synthesized from this compound, exhibited significant herbicidal activity in preliminary biological tests. This highlights the compound's potential in agricultural chemistry for developing new herbicides (Liu Chang-chun, 2006).
Biodegradation Studies
- A bacterium capable of degrading 3-fluorobenzoate, which is structurally related to this compound, was isolated and characterized. This research provides insights into the biodegradation pathways of halogenated aromatic compounds, which is crucial for environmental remediation strategies (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Spectroscopic and Computational Studies
- Detailed vibrational spectra, nonlinear optical (NLO) analysis, and HOMO-LUMO studies on 3,4-dichlorobenzoic acid and its fluorinated derivatives have been conducted using density functional theory (DFT). These studies help in understanding the electronic structure and reactivity of such compounds, which is beneficial for designing materials with specific optical and electronic properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
properties
IUPAC Name |
3,4-dichloro-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZSXDWETXHLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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